REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)C(C)=[CH:4][C:3]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH2:21].[Mn]([O-])(=O)(=O)=[O:23].[K+].[C:28]([O:31]CC)(=[O:30])[CH3:29]>N1C=CC=CC=1>[C:8]1([C:6]2[C:29]([C:28]([OH:31])=[O:30])=[CH:4][C:3]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[C:2]([C:1]([OH:23])=[O:21])[CH:7]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
180.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=C1)C1=CC=CC=C1)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4296 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
405 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
516 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
840 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxing
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered hot through a celite pad
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Type
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WASH
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Details
|
washing the filter cake with boiling water (3×2000 mL)
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Type
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CONCENTRATION
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Details
|
The filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the pyridine
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water (2×1400 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give a cream solid
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×233 mL)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C(=CC(=C(C1)C(=O)O)C1=CC=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |